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Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of
the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and
propagation. Among these, the non-structural protein 13 (nspl13) is a highly conserved helicase
essential for the viral life cycle, making it a prime target for the development of antiviral
therapeutics.[1][2][3] Nsp13 is a multifunctional enzyme belonging to the Superfamily 1 (SF1)
of helicases, exhibiting both RNA and DNA duplex-unwinding activities in an NTP-dependent
manner.[2][4][5] Its crucial role in unwinding viral RNA secondary structures during replication
and transcription underscores its potential as a drug target.[2][3] This document provides
detailed application notes and protocols for utilizing recombinant SARS-CoV-2 nspl3 in
inhibitor screening assays.

Biochemical and Functional Characteristics

SARS-CoV-2 nspl3 is a 67 kDa protein comprising five distinct domains: an N-terminal zinc-
binding domain (ZBD), a stalk domain, a 1B domain, and two canonical RecA-like domains (1A
and 2A) that constitute the helicase core.[5][6] The protein unwinds nucleic acid duplexes with

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15565306#bc-rfq
https://www.researchgate.net/publication/383296393_High_Throughput_Screening_for_SARS-CoV-2_Helicase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC8864812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11177069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8864812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7271831/
https://pubs.acs.org/doi/10.1021/acsptsci.1c00253
https://pmc.ncbi.nlm.nih.gov/articles/PMC8864812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11177069/
https://pubs.acs.org/doi/10.1021/acsptsci.1c00253
https://www.news-medical.net/news/20210318/Identifying-druggable-targets-on-an-essential-SARS-CoV-2-protein.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565306?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

a 5' to 3' polarity.[2][6] The enzymatic activity of nsp13 is dependent on the hydrolysis of
nucleoside triphosphates (NTPs), with ATP being a primary energy source.[4][7] The stalk
domain has been shown to be essential for its ATPase and helicase activities, providing a rigid
connection between the ZBD and the helicase domain.[2]

Beyond its role in replication, nspl3 also functions as an antagonist of the host's innate
immune response. It has been reported to suppress interferon (IFN)-a and IFN-3 production
and to bind to the host protein TBK1, a key component in antiviral signaling pathways.[3][8]

Recombinant nspl13 as a Tool for Drug Discovery

The high degree of conservation of nsp13 among coronaviruses makes it an attractive target
for broad-spectrum antiviral agents.[9][10] The availability of purified, active recombinant nsp13
protein is fundamental for the development and validation of inhibitors. High-throughput
screening (HTS) campaigns have been successfully employed to identify small molecule
inhibitors of nsp13's enzymatic activities.[1][11][12][13] These assays typically monitor either
the ATPase activity or the helicase (nucleic acid unwinding) activity of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for SARS-CoV-2 nsp13 enzymatic activity
and inhibition from various studies.

Table 1: Kinetic Parameters of Recombinant SARS-CoV-2 nspl13

Parameter Substrate Value Reference
Km dsDNA 1.22 +0.29 pM [5]
Km ATP (unwinding) 0.47 £ 0.06 mM [5]
kcat ATP (unwinding) 54.25 £ 5.3 min-1 [5]

Table 2: IC50 Values of Identified SARS-CoV-2 nspl13 Inhibitors

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8864812/
https://www.news-medical.net/news/20210318/Identifying-druggable-targets-on-an-essential-SARS-CoV-2-protein.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC7271831/
https://www.researchgate.net/publication/351786654_The_Role_of_ATP_in_the_RNA_Translocation_Mechanism_of_SARS-CoV-2_NSP13_Helicase
https://pmc.ncbi.nlm.nih.gov/articles/PMC8864812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11177069/
https://www.forbes.com/sites/williamhaseltine/2022/01/28/functions-of-sars-cov-2-nsp13-helicase-replication-transcription-and-suppression-of-natural-immunity/
https://pubs.acs.org/doi/10.1021/acs.jpclett.0c02421
https://www.biorxiv.org/content/10.1101/2021.04.07.438808v1.full-text
https://www.researchgate.net/publication/383296393_High_Throughput_Screening_for_SARS-CoV-2_Helicase_Inhibitors
https://www.researchgate.net/figure/High-throughput-screening-for-inhibitors-of-SARS-CoV-2-nsp13-helicase-A-Logistics-of_fig1_353296527
https://pubmed.ncbi.nlm.nih.gov/39173831/
https://www.researchgate.net/publication/350728899_Identifying_SARS-CoV-2_Antiviral_Compounds_by_Screening_for_Small_Molecule_Inhibitors_of_Nsp13_Helicase
https://pubs.acs.org/doi/10.1021/acsptsci.1c00253
https://pubs.acs.org/doi/10.1021/acsptsci.1c00253
https://pubs.acs.org/doi/10.1021/acsptsci.1c00253
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565306?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Inhibitor Assay Type IC50 Reference
Lumacaftor ATPase Assay 0.3 mM [91[14]
Cepharanthine ATPase Assay 0.4 mM [9][14]
FPA-124 FRET Helicase Assay  ~9 uM [13]
Myricetin Crystal Structure N/A (Binds to [1]

allosteric site)

Suramin-related i .
FRET Helicase Assay  Not specified [13][15]
compounds

Experimental Protocols
Protocol 1: Fluorescence Resonance Energy Transfer
(FRET)-Based Helicase Assay

This protocol is adapted for a high-throughput screening format to identify inhibitors of nsp13's
helicase activity.[11][13]

Principle: A dual-labeled nucleic acid substrate, typically a partial DNA or RNA duplex, is used.
One strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher (e.g., a black
hole quencher). In the duplex form, the fluorescence is quenched. Upon unwinding by nsp13,
the fluorophore and quencher are separated, resulting in an increase in fluorescence signal. A
trap oligonucleotide complementary to the fluorophore-labeled strand is included to prevent re-
annealing.[16]

Materials:

Recombinant SARS-CoV-2 nspl13 protein

FRET-labeled DNA/RNA substrate

Trap oligonucleotide

Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCI, 5 mM MgClz, 0.5 mM EDTA, 1 mM
TCEP, 0.01% Triton X-100, 0.1 mg/mL BSA
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ATP solution

Test compounds dissolved in DMSO

384-well or 1536-well microplates (solid black)

Plate reader with fluorescence detection capabilities

Procedure:

Prepare a solution of recombinant nsp13 in assay buffer.

Dispense the test compounds into the microplate wells. Include solvent-only (DMSO)
controls.

Add the nsp13 solution to the wells containing the compounds and incubate for 10 minutes
at room temperature.[11]

To initiate the reaction, add a solution containing the FRET substrate, trap oligonucleotide,
and ATP.

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 544 nm, Emission:
590 nm) at regular intervals (e.g., every 90 seconds) for a defined period (e.g., 30 minutes).
[11]

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

Determine the percentage of inhibition for each compound relative to the DMSO control.

Protocol 2: ATPase Activity Assay (Colorimetric)

This protocol measures the ATPase activity of nsp13 by quantifying the release of inorganic

phosphate (Pi) from ATP hydrolysis.

Principle: The amount of inorganic phosphate generated is determined using a malachite

green-based colorimetric detection reagent. The absorbance of the resulting complex is

proportional to the amount of Pi produced.
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Materials:

Recombinant SARS-CoV-2 nspl3 protein

ATP solution

ssDNA or ssRNA oligonucleotide (as a stimulator)

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NacCl, 5 mM MgCl:

Test compounds dissolved in DMSO

Malachite green phosphate detection solution

96-well or 384-well clear microplates

Plate reader with absorbance detection capabilities

Procedure:

Prepare a reaction mixture containing assay buffer, ssDNA/ssRNA, and the test compound.

Add recombinant nsp13 to the mixture.

Initiate the reaction by adding ATP.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the malachite green detection reagent.

Incubate at room temperature for 15-20 minutes to allow color development.

Measure the absorbance at a wavelength of ~620-650 nm.

Generate a standard curve using known concentrations of phosphate to quantify the amount
of Pi produced.

Calculate the percentage of inhibition for each compound relative to the DMSO control.
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Caption: Role of nsp13 in the SARS-CoV-2 replication cycle.
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Caption: High-throughput screening workflow for nsp13 inhibitors.
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Caption: Nsp13-mediated suppression of the host innate immune response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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